molecular formula C11H11ClO2 B12831288 4-(But-3-en-1-yloxy)benzoyl chloride

4-(But-3-en-1-yloxy)benzoyl chloride

Cat. No.: B12831288
M. Wt: 210.65 g/mol
InChI Key: WXOCQKKWCQMYGW-UHFFFAOYSA-N
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Description

4-(But-3-en-1-yloxy)benzoyl chloride is a benzoyl chloride derivative featuring a butenyloxy substituent at the para position of the aromatic ring. Structurally, it consists of a benzoyl chloride core (C₆H₅COCl) modified with a but-3-en-1-yloxy group (-O-(CH₂)₂-CH=CH₂). This compound is primarily utilized as an acylating agent in organic synthesis and polymer chemistry. Its synthesis likely involves the reaction of 4-hydroxybenzoyl chloride with but-3-en-1-yl bromide under nucleophilic substitution conditions, followed by purification . The butenyloxy group introduces steric bulk and a reactive vinyl moiety, enabling applications in crosslinking reactions and functional material design, such as polymer modifications (e.g., polyimide crosslinking via thermal treatment of the double bond) .

Properties

IUPAC Name

4-but-3-enoxybenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2,4-7H,1,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOCQKKWCQMYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=C(C=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-3-en-1-yloxy)benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with but-3-en-1-ol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Hydroxybenzoyl chloride+But-3-en-1-ol4-(But-3-en-1-yloxy)benzoyl chloride+HCl\text{4-Hydroxybenzoyl chloride} + \text{But-3-en-1-ol} \rightarrow \text{4-(But-3-en-1-yloxy)benzoyl chloride} + \text{HCl} 4-Hydroxybenzoyl chloride+But-3-en-1-ol→4-(But-3-en-1-yloxy)benzoyl chloride+HCl

Industrial Production Methods: On an industrial scale, the production of 4-(But-3-en-1-yloxy)benzoyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-(But-3-en-1-yloxy)benzoyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-(But-3-en-1-yloxy)benzoic acid.

    Addition Reactions: The double bond in the but-3-en-1-yloxy group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) in the presence of a base (e.g., triethylamine).

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

    Addition Reactions: Electrophiles such as bromine or hydrogen halides.

Major Products:

    Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

    Hydrolysis: 4-(But-3-en-1-yloxy)benzoic acid.

    Addition Reactions: Halogenated or hydrogenated derivatives.

Scientific Research Applications

4-(But-3-en-1-yloxy)benzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Bioconjugation: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

4-(But-3-en-1-yloxy)benzoyl chloride can be compared with other benzoyl chloride derivatives:

    4-Methoxybenzoyl Chloride: Similar reactivity but with a methoxy group instead of a but-3-en-1-yloxy group.

    4-Chlorobenzoyl Chloride: Contains a chlorine atom on the benzene ring, affecting its reactivity and applications.

    4-Nitrobenzoyl Chloride: The nitro group significantly alters its electronic properties and reactivity.

Uniqueness: The presence of the but-3-en-1-yloxy group in 4-(But-3-en-1-yloxy)benzoyl chloride provides unique reactivity, particularly in addition reactions involving the double bond, which is not present in many other benzoyl chloride derivatives.

Comparison with Similar Compounds

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): 4-Nitrobenzoyl Chloride: The nitro group (-NO₂) strongly withdraws electrons via resonance, increasing the electrophilicity of the carbonyl carbon. This enhances reactivity in nucleophilic acyl substitutions, such as amidation or esterification, compared to unsubstituted benzoyl chloride . 4-Bromobenzoyl Chloride: The bromine atom exerts a moderate electron-withdrawing effect, making it less reactive than nitro-substituted derivatives but more reactive than electron-donating analogs. It is often used in coupling reactions (e.g., Suzuki-Miyaura) . 4-(Trichloromethyl)benzoyl Chloride: The trichloromethyl (-CCl₃) group is strongly electron-withdrawing, resulting in high reactivity and instability. Such derivatives are prone to hydrolysis and require careful handling .
  • Electron-Donating Groups (EDGs):

    • 4-Methoxybenzoyl Chloride : The methoxy group (-OCH₃) donates electrons via resonance, reducing carbonyl electrophilicity and slowing acylation reactions. This derivative is less reactive than the parent benzoyl chloride .
    • 4-(But-3-en-1-yloxy)benzoyl Chloride : The butenyloxy group donates electrons weakly through the oxygen atom but introduces steric hindrance due to the aliphatic chain. Reactivity is moderate, balancing electronic and steric effects. The vinyl moiety allows for additional reactivity, such as Diels-Alder or radical polymerization .
  • Sulfur-Containing Derivatives :

    • 4-(Methylthio)benzoyl Chloride : The methylthio (-SMe) group is less electron-donating than oxygen-based EDGs. It participates in unique reactions, such as thiol detection or coordination chemistry, and serves as a photoinitiator in polymer synthesis .

Comparative Data Table

Compound Substituent Reactivity (Relative) Key Applications Safety Considerations
Benzoyl chloride None High General acylations Corrosive, lachrymatory
4-Nitrobenzoyl chloride -NO₂ (EWG) Very High Pharmaceuticals, agrochemicals Toxic, corrosive
4-Methoxybenzoyl chloride -OCH₃ (EDG) Low Low-reactivity acylations Similar to benzoyl chloride
4-Bromobenzoyl chloride -Br (EWG) High Cross-coupling reactions Corrosive, toxic
4-(But-3-en-1-yloxy)benzoyl chloride -O-(CH₂)₂-CH=CH₂ Moderate Polymer crosslinking, synthesis Corrosive, possible sensitizer
4-(Methylthio)benzoyl chloride -SMe Moderate Thiol detection, photoinitiators Stench, toxic

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